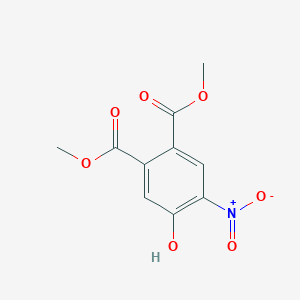

Dimethyl 4-hydroxy-5-nitrophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

142671-50-9 |

|---|---|

Molecular Formula |

C10H9NO7 |

Molecular Weight |

255.18 g/mol |

IUPAC Name |

dimethyl 4-hydroxy-5-nitrobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C10H9NO7/c1-17-9(13)5-3-7(11(15)16)8(12)4-6(5)10(14)18-2/h3-4,12H,1-2H3 |

InChI Key |

IDUPQBLWDANQML-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)OC)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 4 Hydroxy 5 Nitrophthalate

Strategies for Phthalate (B1215562) Ester Synthesis

The formation of the diester functional groups is the foundational step in synthesizing the target molecule. Several established methods are available for the production of phthalate esters, primarily revolving around the reaction of phthalic acid or its anhydride with an alcohol.

Fischer Esterification Approaches for Dimethyl Phthalates

Fischer-Speier esterification is a widely employed and fundamental method for synthesizing esters. In the context of dimethyl phthalates, this process typically involves the reaction of phthalic anhydride with methanol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org

The reaction is an equilibrium process, and to drive it towards the formation of the diester, an excess of methanol is often used. organic-chemistry.orggoogle.com The removal of water, a byproduct of the reaction, also helps to shift the equilibrium to favor the product. organic-chemistry.org Strong acids are common catalysts for this reaction.

Common Catalysts for Fischer Esterification:

Sulfuric Acid (H₂SO₄) wikipedia.orgmasterorganicchemistry.comaip.org

p-Toluenesulfonic acid (p-TsOH) organic-chemistry.org

Lewis acids organic-chemistry.org

The mechanism of Fischer esterification begins with the protonation of a carbonyl oxygen of the carboxylic acid (or anhydride) by the acid catalyst, which increases its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester. organic-chemistry.org For dicarboxylic acids like phthalic acid, this process occurs at both carboxyl groups to form the diester. The reaction temperature for the synthesis of dibutyl phthalate, a similar compound, ranges from 120°C to 150°C. aip.org

Transesterification Processes for Phthalate Derivatives

Transesterification is an alternative route to phthalate esters, involving the reaction of an existing ester with a different alcohol. For phthalate derivatives, this typically means starting with a simple diester, such as dimethyl terephthalate (DMT), and reacting it with a different alcohol to produce a new ester and methanol as a byproduct. oxoplast.com

This process is also catalyzed and requires elevated temperatures, often in the range of 180-260°C. oxoplast.com While direct esterification builds the ester from the corresponding carboxylic acid, transesterification modifies an existing ester. The choice between direct esterification and transesterification can depend on the availability and cost of the starting materials (e.g., phthalic acid vs. dimethyl phthalate). oxoplast.com Organometallic compounds based on titanium are often used as catalysts in both esterification and transesterification reactions. oxoplast.com

Table 1: Comparison of Phthalate Ester Synthesis Methods

| Feature | Fischer Esterification | Transesterification |

|---|---|---|

| Starting Materials | Phthalic Acid / Anhydride + Alcohol | Phthalate Ester (e.g., DMT) + Alcohol |

| Byproduct | Water | Alcohol (e.g., Methanol) |

| Typical Temperature | Generally lower | Higher (e.g., 180-260°C) oxoplast.com |

| Catalyst | Strong Acid (e.g., H₂SO₄) or Lewis Acid organic-chemistry.org | Organometallic (e.g., Titanium-based) oxoplast.com |

High-Pressure, High-Temperature Water as a Reaction Medium in Phthalate Synthesis

The use of high-pressure, high-temperature water (hot liquid water) as a reaction medium is an area of interest in green chemistry. However, in the context of phthalate esters, these conditions typically favor the reverse reaction: hydrolysis. Research has shown that in hot liquid water, dialkyl phthalate esters can be hydrolyzed back to phthalic acid and the corresponding alcohol. frontiersin.org This process can be catalyzed by Brønsted-acid catalysts like zeolites. frontiersin.org While this demonstrates the reactivity of phthalates in this medium, it also highlights a significant challenge for using high-temperature water for direct synthesis, as the equilibrium tends to favor the hydrolysis products over the ester. Overcoming this reverse reaction would be necessary to develop a viable synthetic method in this medium.

Regioselective Functionalization of Phthalic Acid Derivatives

After the formation of the dimethyl phthalate core, the next critical phase is the introduction of the nitro and hydroxyl groups onto the aromatic ring at the correct positions (regioselectivity). This is achieved through electrophilic aromatic substitution reactions.

Introduction of Nitro Groups: Nitration Pathways on Aromatic Systems

Aromatic nitration is a classic example of electrophilic aromatic substitution used to install a nitro group (-NO₂) onto a benzene (B151609) ring. The most common method involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comrushim.ru

The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

Mechanism of Nitronium Ion Formation:

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

H₂NO₃⁺ → NO₂⁺ + H₂O

The nitronium ion is then attacked by the pi-electrons of the aromatic ring in the rate-determining step, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com A weak base (like water or the bisulfate ion) then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitroaromatic product. masterorganicchemistry.com The nitration of phthalic acid itself has been described, demonstrating the feasibility of introducing a nitro group onto the target molecular scaffold. slideshare.net

Introduction of Hydroxyl Groups: Hydroxylation Strategies on Aromatic Systems

The direct introduction of a hydroxyl (-OH) group onto an aromatic ring is one of the more challenging transformations in synthetic chemistry. researchgate.netnih.gov Unlike nitration, simple and direct methods are less common due to the high stability of the aromatic ring and the reactivity of potential hydroxylating agents. nih.gov

Modern research has focused on advanced methods to achieve this transformation with high selectivity:

Biocatalytic Hydroxylation: A promising approach involves the use of enzymes or whole microbial cells. researchgate.netnih.gov Enzymes such as cytochrome P450 monooxygenases and peroxidases are capable of performing selective hydroxylation of aromatic compounds under mild conditions. nih.govsemanticscholar.org This biocatalytic oxygen transfer is an elegant and efficient way to introduce hydroxyl groups into aromatic molecules. researchgate.netnih.gov

Biomimetic Systems: Inspired by nature, synthetic catalysts have been developed to mimic the function of these enzymes. For instance, nonheme oxoiron(IV) complexes have been shown to be capable of selectively hydroxylating arene C-H bonds, providing a chemical method that emulates the biological process. nih.gov

These advanced strategies offer pathways to achieve the hydroxylation required for the synthesis of Dimethyl 4-hydroxy-5-nitrophthalate, a step that is difficult to accomplish using traditional electrophilic aromatic substitution methods.

Sequential Functionalization Approaches for this compound

The synthesis of this compound is typically achieved through a multi-step process known as sequential functionalization. This strategy involves the stepwise introduction of substituent groups onto a simpler aromatic precursor. A common and logical pathway begins with a readily available starting material, such as phthalic anhydride, and proceeds through esterification, followed by hydroxylation and nitration, or a variation in the order of these steps.

One plausible synthetic route commences with the esterification of phthalic anhydride with methanol to produce dimethyl phthalate. researchgate.netwikipedia.org This reaction is a classic Fischer-Speier esterification, often catalyzed by a strong acid like sulfuric acid, where excess methanol can be used to drive the reaction to completion. masterorganicchemistry.comgoogle.com

Once the dimethyl phthalate backbone is formed, the subsequent steps involve introducing the hydroxyl (-OH) and nitro (-NO₂) groups onto the aromatic ring. The order of these additions is critical to ensure correct regioselectivity (the specific placement of the functional groups). Given the directing effects of the ester and hydroxyl groups in electrophilic aromatic substitution, a likely sequence involves the nitration of a 4-hydroxy dimethyl phthalate precursor. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this case, nitration would be directed to the position ortho to the hydroxyl group (position 5).

The nitration of phenolic compounds is a well-established transformation. Traditional methods often employ a mixture of concentrated nitric acid and sulfuric acid. However, the reaction must be carefully controlled to prevent over-nitration and oxidative side reactions.

Exploration of Novel Synthetic Routes and Catalytic Approaches

Recent advancements in synthetic organic chemistry offer innovative and more efficient alternatives to traditional methods for preparing compounds like this compound. These include the use of phase-transfer catalysis and microwave-assisted synthesis, which can lead to higher yields, shorter reaction times, and milder reaction conditions.

Phase-Transfer Catalysis in Substituted Phthalate Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. mdpi.com This methodology is particularly useful in the synthesis of esters, including substituted phthalates, as it can enhance reaction rates and eliminate the need for harsh or anhydrous conditions. researchgate.net

In the context of phthalate synthesis, PTC can be applied to the esterification of a substituted phthalic acid. The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, which transports a reactant from one phase to another. For example, the dianion of 4-hydroxy-5-nitrophthalic acid, which is soluble in an aqueous base, can be transported into an organic solvent (where the alkylating agent, like methyl iodide, is soluble) by the catalyst. This forms an active ion pair in the organic phase, where the esterification reaction can proceed rapidly. mdpi.comresearchgate.net

This approach offers several advantages, including mild reaction conditions and the use of inexpensive inorganic bases. mdpi.com

Table 1: Key Parameters in Phase-Transfer Catalyzed Esterification

| Parameter | Description | Significance |

| Catalyst Type | Quaternary ammonium salts (e.g., TBAB, TBAC) or phosphonium salts. phasetransfercatalysis.com | The lipophilicity and structure of the catalyst affect its efficiency in transferring the anion. |

| Solvent System | Biphasic system, typically water and a non-polar organic solvent (e.g., dichloromethane, toluene). researchgate.net | Allows for the separation of reactants and easy work-up. |

| Base | Inorganic bases like NaOH, K₂CO₃, or KOH dissolved in the aqueous phase. mdpi.com | Deprotonates the carboxylic acid or phenol to form the reactive anion. |

| Reactants | Carboxylic acid/phenate in the aqueous phase and alkyl halide/acyl chloride in the organic phase. mdpi.comresearchgate.net | PTC brings these otherwise separated reactants together to react. |

Microwave-Assisted Organic Synthesis for Related Aromatic Compounds

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a green chemistry technique that can dramatically accelerate a wide range of organic reactions. scirp.org Instead of conventional surface heating, microwave irradiation provides efficient internal heating of the reaction mixture, leading to a rapid rise in temperature and pressure (in a sealed vessel). researchgate.net This often results in significantly reduced reaction times, from hours to mere minutes, along with higher product yields and purity. scirp.orgorientjchem.org

For the synthesis of this compound, MAOS is particularly relevant for the nitration step. Microwave-assisted nitration of phenolic compounds has been shown to be highly efficient. sciencemadness.org This method can often be performed using milder and more environmentally friendly nitrating agents, such as metal nitrates (e.g., calcium nitrate) in acetic acid, thus avoiding the use of corrosive concentrated sulfuric and nitric acids. orientjchem.orggordon.edu The rapid and controlled heating provided by microwaves minimizes the formation of byproducts that can result from prolonged exposure to harsh conditions in traditional nitration reactions. scirp.orgsciencemadness.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Nitration

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Typically hours to days. scirp.org | Typically seconds to minutes. orientjchem.orgsciencemadness.org |

| Energy Source | External heating (oil bath, heating mantle). | Direct dielectric heating via microwave irradiation. researchgate.net |

| Reagents | Often requires harsh reagents (e.g., conc. H₂SO₄/HNO₃). orientjchem.org | Can utilize milder, greener reagents (e.g., Ca(NO₃)₂ in HOAc). gordon.edu |

| Yield & Purity | Variable, can lead to byproducts due to prolonged heating. | Often higher yields and cleaner reactions. scirp.org |

| Environmental Impact | Can generate significant acidic waste. | Reduces waste and energy consumption. gordon.edu |

Purification and Isolation Techniques in Substituted Phthalate Chemistry

The final stage in any synthetic process is the purification and isolation of the target compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. For substituted phthalate esters like this compound, several standard and advanced techniques are employed.

A common initial work-up step is liquid-liquid extraction . This technique separates compounds based on their different solubilities in two immiscible liquids, such as an organic solvent (e.g., ethyl acetate) and water. mdpi.com For instance, after esterification, an acidic catalyst can be removed by washing the organic layer with an aqueous basic solution (e.g., sodium bicarbonate solution). researchgate.net

For more rigorous purification, column chromatography is a widely used and effective method. column-chromatography.com In this technique, the crude product mixture is passed through a column packed with a stationary phase, most commonly silica gel or alumina. youtube.comcup.edu.cn A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column. Separation is achieved because different compounds travel through the column at different rates based on their polarity and interaction with the stationary phase. youtube.com Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar stationary phase.

Recrystallization is another powerful technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for successful recrystallization.

For trace analysis or removal of specific impurities, solid-phase extraction (SPE) can be utilized. SPE is a sample preparation technique that uses a solid adsorbent to isolate target analytes from a complex matrix. nih.gov It is often used for preconcentration or cleanup of samples before analysis. mdpi.com

Table 3: Overview of Purification Techniques for Phthalate Esters

| Technique | Principle of Separation | Primary Use |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. mdpi.com | Initial work-up, removal of acids, bases, and water-soluble impurities. |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). column-chromatography.comyoutube.com | High-purity separation of the target compound from byproducts and starting materials. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. researchgate.net | Final purification of solid products to obtain crystalline material. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase. nih.gov | Sample cleanup, preconcentration, and removal of interfering substances. |

Due to a lack of specific spectroscopic data for this compound in the public domain, a detailed analysis as requested cannot be provided at this time. Extensive searches for experimental NMR, IR, and Raman data for this specific compound did not yield sufficient results to populate the outlined article sections with the required level of scientific accuracy and detail.

Information available is for structurally related but distinct compounds, such as Dimethyl 4-hydroxyisophthalate or Dimethyl 4-methoxy-5-nitrophthalate. Extrapolating data from these analogues would not provide a scientifically rigorous characterization of this compound and would fall outside the strict scope of the requested article.

Therefore, to maintain scientific integrity and adhere to the provided instructions, the article on the "Advanced Spectroscopic Characterization and Structural Elucidation of this compound" cannot be generated. Further experimental research and publication of the findings for this specific compound are required before a comprehensive spectroscopic analysis can be compiled.

Advanced Spectroscopic Characterization and Structural Elucidation of Dimethyl 4 Hydroxy 5 Nitrophthalate

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the molecule's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a very high degree of accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

Table 1: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for Dimethyl 4-hydroxy-5-nitrophthalate

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO₇ |

| Theoretical Exact Mass | 255.0328 |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct Ion | [M+H]⁺ |

| Theoretical m/z | 256.0401 |

| Observed m/z | Data not available |

| Mass Accuracy (ppm) | Data not available |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is employed to probe the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the precursor ion of interest (in this case, the molecular ion of this compound) is selected and then subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of this compound would likely involve the loss of small neutral molecules such as water (H₂O), methanol (CH₃OH) from the ester groups, and nitrogen oxides (NO, NO₂) from the nitro group. The analysis of these fragmentation pathways provides valuable information for confirming the connectivity of the atoms within the molecule. Specific MS/MS fragmentation data for this compound is not available in the public domain.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be constructed.

A successful X-ray crystallographic analysis of this compound would provide definitive proof of its molecular structure. It would reveal the planarity of the benzene (B151609) ring, the orientation of the hydroxyl, nitro, and dimethyl ester functional groups relative to the ring, and any intermolecular interactions, such as hydrogen bonding, in the solid state.

Despite extensive searches, a published crystal structure for this compound could not be located. Therefore, specific crystallographic data cannot be presented. If such data were available, it would typically be summarized in a table similar to the hypothetical one below.

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Complementary Spectroscopic and Diffraction Methods for Comprehensive Structure Elucidation

While mass spectrometry and X-ray crystallography are powerful techniques, a comprehensive structural elucidation often relies on a combination of complementary methods. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be invaluable for determining the connectivity of the carbon and hydrogen atoms. Infrared (IR) spectroscopy would confirm the presence of the key functional groups (hydroxyl, nitro, and carbonyl groups of the esters) by identifying their characteristic vibrational frequencies.

Together, these techniques provide a holistic view of the molecule's structure, from its elemental composition and connectivity to its three-dimensional arrangement in space. While specific experimental data for this compound remains elusive in the surveyed literature, the application of this suite of analytical tools would be the standard approach for its complete and unambiguous characterization.

Computational and Theoretical Investigations of Dimethyl 4 Hydroxy 5 Nitrophthalate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties with high accuracy.

The first step in the theoretical characterization of Dimethyl 4-hydroxy-5-nitrophthalate is to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform these calculations. researchgate.netnih.gov

The molecule possesses several rotatable bonds, particularly around the two methyl ester groups. This flexibility gives rise to different spatial arrangements known as conformers. A thorough conformational analysis is essential to identify all possible low-energy structures. chemrxiv.org By systematically rotating these bonds and performing geometry optimization on each resulting structure, a landscape of conformational isomers can be mapped. The relative energies of these conformers are then calculated to identify the global minimum—the most stable conformation of the molecule. This analysis is crucial as the molecular conformation dictates its physical and chemical properties. chemrxiv.orgnih.gov

Table 1: Key Geometric Parameters for Optimization This table outlines the types of geometric parameters that would be determined through DFT geometry optimization for this compound.

| Parameter Type | Description |

|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-N, O-H). |

| Bond Angles | The angle formed between three connected atoms (e.g., O=C-O, C-C-N). |

| Dihedral Angles | The angle between two planes defined by four atoms, crucial for defining the orientation of the ester and nitro groups relative to the benzene (B151609) ring. |

Once the optimized geometry is obtained, DFT is used to analyze the electronic properties of this compound. A key aspect of this is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Furthermore, analyzing the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. The distribution of electron density across the molecule is also investigated using methods like Natural Bond Orbital (NBO) analysis or by mapping the Molecular Electrostatic Potential (MEP). nih.gov The MEP plot provides a visual representation of the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (colored blue) indicate electron-poor areas susceptible to nucleophilic attack. nih.gov

Table 2: Calculated Electronic Properties This table describes the electronic properties of this compound that are typically calculated using DFT.

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability and ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability and electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. irjweb.com |

| Charge Distribution | The distribution of partial charges on each atom. | Identifies electrophilic and nucleophilic centers within the molecule. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies corresponding to the normal modes of the molecule can be determined. nih.gov These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.gov

The simulation of IR and Raman spectra for this compound allows for the assignment of specific vibrational modes to the observed absorption bands and scattering peaks. This is invaluable for interpreting experimental spectra and confirming the presence of key functional groups, such as the hydroxyl (-OH), nitro (-NO₂), and ester (-COOCH₃) groups.

Table 3: Predicted Vibrational Modes and Their Typical Wavenumber Regions This table shows the expected vibrational modes for this compound and the general spectral regions where their signals would be predicted.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 3000 |

| C=O Stretch | Ester (-COOCH₃) | 1700 - 1750 |

| N-O Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1570 |

| C=C Stretch | Benzene Ring | 1400 - 1600 |

| N-O Symmetric Stretch | Nitro (-NO₂) | 1300 - 1370 |

| C-O Stretch | Ester/Ether | 1000 - 1300 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, the magnetic shielding tensors for each nucleus in the molecule are calculated based on its optimized geometry. nih.gov

These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted NMR spectrum can be compared directly with experimental data to validate the proposed structure of this compound. This is particularly useful for assigning specific signals to the correct protons and carbon atoms in the molecule and for confirming subtle structural details determined from conformational analysis. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time.

MD simulations model the motions of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and observing its structural evolution over a period of nanoseconds or longer.

This approach allows for a dynamic exploration of the molecule's conformational landscape. nih.gov Instead of just identifying a few stable conformers, MD simulations can reveal the pathways and energy barriers for transitions between different conformations. This provides a more realistic understanding of the molecule's flexibility, particularly the rotation of the ester and nitro functional groups under thermal fluctuations. Such simulations can reveal dynamic intramolecular interactions, like transient hydrogen bonding, and how the molecule's shape changes over time, which can be crucial for its interactions with other molecules.

Studies of Intermolecular and Intramolecular Interactions, including Hydrogen Bonding Patterns

The molecular structure of this compound, featuring a hydroxyl group, a nitro group, and two methoxycarbonyl substituents on a benzene ring, allows for a variety of intermolecular and intramolecular interactions that dictate its crystal packing and macroscopic properties. Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating these interactions.

A primary intramolecular interaction expected within this compound is the formation of a hydrogen bond between the hydroxyl group (-OH) and the adjacent nitro group (-NO2). This type of intramolecular hydrogen bond is a common feature in ortho-substituted nitrophenols. rsc.org The strength and geometry of this bond can be computationally modeled, providing data on bond lengths (e.g., O-H, H···O) and bond angles (e.g., O-H···O). Such an interaction would lead to the formation of a stable six-membered ring, significantly influencing the planarity and conformational preference of the molecule.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Contribution |

| Intramolecular H-bond | O-H (hydroxyl) | O (nitro) | 1.8 - 2.2 | Stabilizes molecular conformation |

| Intermolecular H-bond | O-H (hydroxyl) | O (nitro/carbonyl) | 2.5 - 3.0 | Forms molecular chains/sheets |

| Weak C-H···O contacts | C-H (methyl/aryl) | O (nitro/carbonyl) | 2.8 - 3.5 | Stabilizes 3D crystal packing |

| π···π stacking | Benzene ring | Benzene ring | 3.3 - 3.8 | Contributes to crystal stability |

Note: The data in this table is illustrative and based on typical values found for similar nitroaromatic compounds. Specific values for this compound would require dedicated crystallographic and computational analysis.

Quantum Chemical Parameters and Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. For this compound, these descriptors can predict the most likely sites for electrophilic, nucleophilic, and radical attack.

The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. joaquinbarroso.com In practice, condensed Fukui functions are calculated for each atomic site. There are three main types of Fukui functions:

ƒ+ : for nucleophilic attack (reactivity towards an electron-donating species).

ƒ- : for electrophilic attack (reactivity towards an electron-accepting species).

ƒ0 : for radical attack.

These are calculated using a finite difference approximation, typically involving single-point energy calculations on the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) forms of the molecule at the optimized geometry of the neutral species. faccts.de

For this compound, the electron-withdrawing nature of the nitro group and the ester groups, combined with the electron-donating character of the hydroxyl group, creates a complex reactivity landscape. The Fukui functions would likely indicate that the oxygen atoms of the nitro group and the carbonyls are susceptible to nucleophilic attack, while the aromatic ring, activated by the hydroxyl group, would have sites prone to electrophilic attack.

Global reactivity descriptors can also be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These include:

Electronegativity (χ) : The tendency to attract electrons.

Chemical Hardness (η) : The resistance to change in electron distribution.

| Parameter | Formula | Description |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Global tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Global Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity |

A high electrophilicity index for this compound would classify it as a strong electrophile, a characteristic feature of many nitroaromatic compounds.

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, intermediates, and transition states. For this compound, several reaction pathways could be of interest for theoretical modeling.

For instance, the nitration, halogenation, or other electrophilic substitution reactions on the aromatic ring could be modeled. These calculations would involve identifying the transition state for the addition of an electrophile to the aromatic ring, followed by the loss of a proton. The calculations would help determine the regioselectivity of such reactions, predicting whether substitution is more likely to occur at the positions ortho or meta to the existing substituents, based on the activation energy barriers.

Another area of investigation could be the reactions involving the existing functional groups. For example, the oxidation of the hydroxyl group or the reduction of the nitro group are common transformations for such molecules. Theoretical modeling can elucidate the multi-step mechanisms of these reactions, including the identification of all intermediates and transition states. The reaction of 4-nitrophenol (B140041) with hydroxyl radicals, for instance, has been studied computationally to understand its degradation pathways in the environment. researchgate.net

Transition state analysis is a critical component of these studies. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy (Ea) for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. Furthermore, vibrational frequency analysis of the transition state structure confirms that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Integration of Computational and Experimental Data for Enhanced Understanding

The most comprehensive understanding of a chemical compound like this compound is achieved through the synergy of computational and experimental methods. nih.govrsc.org Each approach provides complementary information, and their integration allows for a more robust and detailed characterization.

Experimental techniques like X-ray crystallography can determine the solid-state structure of the molecule, providing precise bond lengths, bond angles, and information about the crystal packing. acs.org This experimental geometry can then be used as a starting point for DFT calculations or to validate the results of a theoretical geometry optimization. Discrepancies between the calculated gas-phase structure and the experimental solid-state structure can highlight the influence of intermolecular forces in the crystal.

Spectroscopic methods such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the molecule's vibrational modes and electronic environment. Computational chemistry can be used to calculate these spectroscopic properties. For example, the calculated vibrational frequencies can be compared with the experimental IR and Raman spectra to aid in the assignment of spectral bands. bath.ac.uk A good correlation between the experimental and computed spectra serves to validate the accuracy of the computational model.

Similarly, the integration of computational reactivity descriptors with experimental reaction outcomes can provide deep insights into reaction mechanisms. If a particular reaction shows a high yield for one isomer, this can be rationalized by computational modeling that shows a lower activation energy barrier for the pathway leading to that product. This combined approach has been successfully used to understand the aggregation of polycyclic aromatic compounds and to accelerate the discovery of new organic materials. nih.govbath.ac.uk

Chemical Reactivity and Derivatization Reactions of Dimethyl 4 Hydroxy 5 Nitrophthalate

Transformations Involving Ester Functionalities

The two dimethyl ester groups are key sites for derivatization, offering pathways to modify the compound's solubility, steric hindrance, and potential for further reactions.

The hydrolysis of the diester to a mono- or di-carboxylic acid is a fundamental transformation. Selective monohydrolysis of symmetric diesters can be achieved under carefully controlled conditions, often employing a stoichiometric amount of base. mdpi.com The reaction typically involves the use of a base such as sodium hydroxide in a mixed solvent system. The choice of reaction conditions, including the concentration of the base, temperature, and solvent, is crucial to favor the formation of the monoester over the diacid.

Table 1: Potential Products of Selective Hydrolysis

| Starting Material | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Dimethyl 4-hydroxy-5-nitrophthalate | 1. NaOH (1 equiv.), H₂O/Organic Solvent2. Acidic workup | 4-Hydroxy-5-nitro-phthalic acid monomethyl ester |

Transesterification offers a method to replace the methyl groups of the esters with other alkyl or aryl groups, thereby altering the physical and chemical properties of the molecule. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol. For instance, reacting this compound with ethanol in the presence of an acid catalyst would be expected to yield the corresponding diethyl ester.

The direct conversion of the ester groups to amides can be accomplished by reaction with ammonia or primary or secondary amines. This transformation is often more challenging than hydrolysis and may require elevated temperatures or the use of catalysts. Direct amidation of a related compound, Nitro Dimethyl Terephthalate, has been explored using methanolic ammonia, although it can lead to the formation of diamides. researchgate.net Achieving selective mono-amidation would necessitate careful control of stoichiometry and reaction conditions.

Reactions at the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group, which then opens up a wide array of subsequent derivatization possibilities.

The reduction of an aromatic nitro group to an amino group is a well-established and fundamental reaction in organic synthesis. wikipedia.orgnih.gov A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule to ensure chemoselectivity.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com It is generally a clean and efficient method.

Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid such as acetic acid or hydrochloric acid are effective for reducing nitro groups. commonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl₂) is a mild reducing agent that can be used in the presence of other reducible groups. commonorganicchemistry.com

The successful reduction of the nitro group in this compound would yield Dimethyl 4-amino-5-hydroxyphthalate, a key intermediate for further derivatization.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| H₂/Pd-C | Catalytic hydrogenation; often high yielding and clean. |

| Fe/HCl or Fe/CH₃COOH | A classic and cost-effective method for nitro group reduction. |

| Zn/NH₄Cl | A milder reduction method. wikipedia.org |

The resulting amino group from the reduction of the nitro functionality is a nucleophilic center that can undergo a multitude of reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. rsc.org For example, reaction with acetyl chloride would yield the N-acetyl derivative.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Diazonium salts are highly versatile intermediates that can undergo a range of Sandmeyer and related reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH). For instance, diazotization of 4-aminoantipyrine is a key step in the synthesis of certain azo dyes. sapub.org

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in this compound. Its acidic proton and nucleophilic oxygen atom enable a variety of derivatization reactions.

The nucleophilic character of the phenoxide ion, formed by deprotonation of the hydroxyl group, facilitates both esterification and etherification.

Esterification: The hydroxyl group can be readily converted into an ester. This transformation is typically achieved by reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct. The resulting esters can be used to protect the hydroxyl group or to modify the molecule's biological and physical properties.

Etherification: The Williamson ether synthesis is a common method for converting the phenolic hydroxyl group into an ether linkage. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to yield the desired ether. msu.edu The choice of alkyl halide determines the nature of the alkyl group introduced.

| Reagent | Base | Reaction Type | Resulting Functional Group |

| Acetyl Chloride | Pyridine | Esterification | Acetate Ester |

| Propionic Anhydride | Triethylamine | Esterification | Propionate Ester |

| Methyl Iodide | Sodium Hydride | Etherification | Methyl Ether |

| Benzyl Bromide | Potassium Carbonate | Etherification | Benzyl Ether |

Alkylation and acylation at the hydroxyl group are fundamental processes for derivatization.

O-Acylation: This is another term for the esterification described above, where an acyl group (R-C=O) is added to the oxygen atom. This process is often used to install a protecting group, which can be later removed under specific conditions to regenerate the hydroxyl group.

O-Alkylation: This refers to the etherification reaction where an alkyl group is introduced. This process is generally stable and significantly alters the polarity and reactivity of the parent molecule. The reaction proceeds via the formation of a nucleophilic phenoxide, which then attacks an alkylating agent.

Phenolic compounds are susceptible to oxidation. The hydroxyl group in this compound makes the aromatic ring electron-rich, increasing its susceptibility to oxidizing agents. However, tertiary alcohols are generally resistant to oxidation because the carbon atom bearing the hydroxyl group lacks a hydrogen atom to be removed. libretexts.org While the phenolic carbon itself is part of the aromatic system and not a tertiary alcohol in the traditional sense, the ring system's stability influences the reaction. Under specific oxidative conditions, phenols can be converted to quinones. The presence of the strongly electron-withdrawing nitro and ester groups may influence the redox potential and the ultimate outcome of the oxidation process, potentially leading to ring cleavage under harsh conditions.

Cyclization and Heterocycle Formation Utilizing this compound as a Precursor

The strategic placement of multiple reactive sites makes this compound a valuable precursor for the synthesis of heterocyclic compounds. The existing functional groups can be chemically modified and then induced to react intramolecularly to form new rings.

A common strategy involves the chemical reduction of the nitro group to an amine (-NH2). This newly formed amino group is nucleophilic and is positioned ortho to one of the methyl ester groups. This arrangement is ideal for an intramolecular cyclization reaction. Upon heating or under catalytic conditions, the amine can attack the electrophilic carbonyl carbon of the adjacent ester group. This condensation reaction, with the elimination of methanol, would result in the formation of a six-membered heterocyclic ring, specifically a lactam (a cyclic amide), fused to the benzene (B151609) ring. Such structures are foundational cores in many biologically active molecules.

| Initial Functional Group | Transformation | Reacting Partner (Intramolecular) | Resulting Heterocycle |

| 5-Nitro group | Reduction to Amine | 1-Methyl Ester | Fused Lactam Ring |

| 4-Hydroxyl group | - | 5-Nitro group (after reduction) | Potential for other heterocycles |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phthalate (B1215562) Ring

The aromatic ring of this compound is substituted with both activating and deactivating groups, leading to complex reactivity in substitution reactions.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile attacks the electron-rich benzene ring. youtube.com The reactivity and orientation of this attack are governed by the existing substituents.

-OH group (at C4): A strongly activating, ortho, para-directing group.

-NO2 group (at C5): A strongly deactivating, meta-directing group. youtube.com

-COOCH3 groups (at C1 and C2): Deactivating, meta-directing groups.

The powerful activating effect of the hydroxyl group is opposed by the three deactivating groups, making the ring generally unreactive towards electrophilic attack. However, if a reaction does occur, the directing effects of the substituents must be considered. The hydroxyl group directs incoming electrophiles to the ortho positions (C3 and C5). The C5 position is already occupied by the nitro group. Therefore, any potential electrophilic substitution would be strongly directed to the C3 position.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions occur when a nucleophile attacks an electron-poor aromatic ring that contains a suitable leaving group. youtube.com The presence of three strong electron-withdrawing groups (one nitro and two esters) makes the phthalate ring highly electron-deficient and thus activated for nucleophilic attack. youtube.com For a classic SNAr reaction to occur, a good leaving group, such as a halide, would need to be present on the ring.

However, under certain conditions, the nitro group itself can be displaced by a strong nucleophile. The positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack. youtube.com In this molecule, attack at the C5 position could lead to the displacement of the nitrite ion (NO2-). This type of reaction typically requires forcing conditions and a potent nucleophile.

| Reaction Type | Key Influencing Groups | Predicted Outcome |

| Electrophilic Aromatic Substitution | -OH (activating, o,p-directing), -NO2 & -COOCH3 (deactivating) | Low reactivity; if reaction occurs, substitution at C3 position. |

| Nucleophilic Aromatic Substitution | -NO2 & -COOCH3 (activating for SNAr) | Susceptible to attack if a leaving group is present. Potential for displacement of the nitro group by a strong nucleophile. |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Synthetic Building Block for Complex Organic Molecules

The strategic placement of reactive sites on the benzene (B151609) ring of Dimethyl 4-hydroxy-5-nitrophthalate makes it a powerful tool for synthetic chemists. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the hydroxyl and ester groups provide handles for a variety of chemical transformations.

One of the key transformations is the reduction of the nitro group to an amine. This reaction opens up a gateway to a wide array of further chemical modifications. The resulting amino group can be diazotized and subjected to Sandmeyer-type reactions to introduce a range of other functional groups, or it can be acylated or alkylated to build more complex structures. For instance, the synthesis of various bioactive molecules often involves the use of nitroaromatic precursors. mdpi.comnih.gov The amino derivative of this compound can serve as a scaffold for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.

The presence of the hydroxyl group allows for etherification or esterification reactions, enabling the attachment of this core structure to other molecules. The two methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to acid chlorides, amides, or other carboxylic acid derivatives, further expanding its synthetic utility. This multi-functionality allows for a stepwise and controlled construction of complex target molecules, including those with potential biological activity. While direct examples of total synthesis employing this specific phthalate (B1215562) are not abundant in readily available literature, the known reactivity of its constituent functional groups strongly supports its potential as a versatile building block.

Precursor for Novel Phthalate Derivatives with Targeted Chemical Properties

The inherent functionalities of this compound can be systematically modified to generate a library of novel phthalate derivatives with specific, targeted chemical properties. The reactivity of the nitro, hydroxyl, and ester groups can be individually or sequentially exploited to fine-tune the electronic and steric characteristics of the molecule.

For example, the nitro group can be displaced by various nucleophiles, allowing for the introduction of new substituents onto the aromatic ring. This nucleophilic aromatic substitution is a powerful method for creating highly functionalized aromatic compounds. researchgate.net The hydroxyl group can be converted into an ether or an ester, which can alter the solubility and electronic properties of the resulting phthalate derivative. Furthermore, the diester functionality can be manipulated to create mono-esters or to introduce different alkyl or aryl groups, thereby modifying the steric bulk and potential for intermolecular interactions.

This tailored synthesis of phthalate derivatives is crucial for applications where specific molecular recognition or electronic properties are required. For instance, by strategically modifying the functional groups, it is possible to design phthalate derivatives that can act as selective chelating agents for specific metal ions or as precursors for dyes with specific absorption and emission characteristics. researchgate.net The ability to systematically alter the structure of this compound makes it a valuable starting material for the discovery of new molecules with desired functions.

Potential in the Design and Synthesis of Functional Materials (e.g., as monomers or ligands)

The unique combination of functional groups in this compound makes it a promising candidate for the development of advanced functional materials, such as polymers and metal-organic frameworks (MOFs).

The dicarboxylic acid, obtained from the hydrolysis of the methyl esters, can serve as a monomer in polymerization reactions. The presence of the hydroxyl and nitro groups on the aromatic ring would impart specific functionalities to the resulting polymer chain. For example, the nitro group could be reduced to an amine after polymerization, providing sites for cross-linking or for the attachment of other molecules. semanticscholar.orgscirp.org Such functional polymers could find applications in areas like specialty coatings, membranes, or as supports for catalysts. The synthesis of functional CO2-based polycarbonates has been achieved using dinuclear nickel nitrophenolate-based catalysts, highlighting the role of nitro-substituted phenols in polymer chemistry. rsc.org

Future Research Directions for Dimethyl 4 Hydroxy 5 Nitrophthalate

Exploration of Undiscovered and Highly Efficient Synthetic Pathways

The synthesis of nitroaromatic compounds, such as Dimethyl 4-hydroxy-5-nitrophthalate, traditionally relies on nitration reactions. nih.govorgchemres.org A common method involves the electrophilic substitution of an aromatic substrate using a mixture of sulfuric and nitric acids to generate the nitronium ion (NO₂⁺). nih.gov The conditions of this reaction can be adjusted to control the position of the nitro group on the aromatic ring. nih.gov For phthalate (B1215562) derivatives, synthesis often involves esterification reactions, such as those used to produce new dimethyl-5-hydroxy isophthalate (B1238265) esters from dimethyl-5-hydroxyisophtalate and various thiophene-based reactants. researchgate.net

Future research should aim to discover novel and more efficient synthetic routes. This could involve exploring alternative nitrating agents or catalytic systems that offer greater selectivity and yield with milder reaction conditions. orgchemres.org Investigating different starting materials or synthetic strategies, such as those used for the synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) from 2,4,6-trimethylphenol, could lead to more economical and environmentally benign processes. researchgate.net The development of methods that combine the introduction of the nitro group and the formation of the phthalate ester in a one-pot synthesis could significantly streamline the production of this compound.

Development of Advanced Spectroscopic Techniques for Enhanced Structural Resolution

Future research would benefit from the application of more advanced spectroscopic techniques to achieve higher structural resolution. Techniques like two-dimensional NMR could provide more detailed information about the connectivity of atoms and the spatial relationships between them. For complex nitroaromatic compounds, derivatization followed by gas chromatography-mass spectrometry (GC-MS) has proven effective for identification and analysis. nih.gov Furthermore, the use of Surface-Enhanced Raman Spectroscopy (SERS), which has shown high sensitivity in detecting other nitroaromatic compounds, could be a promising tool for trace-level detection and characterization. rsc.org Advanced systems that couple various spectroscopic methods can offer a comprehensive analysis of the compound's properties. spectrumtechniques.com

Application of Machine Learning and AI in Predictive Chemistry for its Reactivity

The field of predictive chemistry, powered by machine learning (ML) and artificial intelligence (AI), offers a transformative approach to understanding and predicting chemical reactivity. nih.govrsc.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and build models that predict the outcomes of new reactions. acs.orgdntb.gov.ua For aromatic compounds, ML models have been developed to predict the regioselectivity of electrophilic substitutions with high accuracy. nih.gov

Integration of Automated Synthesis and Characterization for High-Throughput Research

High-throughput experimentation (HTE) has revolutionized chemical research by enabling the rapid execution and analysis of a large number of experiments in parallel. nih.govmt.com This approach is particularly valuable for optimizing reaction conditions and for synthesizing libraries of related compounds for screening purposes. sigmaaldrich.comyoutube.com The automation of both the synthesis and the subsequent analysis is a key component of modern HTE platforms. nih.gov

The integration of automated synthesis and characterization holds immense potential for the study of this compound. Automated systems can precisely dispense reagents, control reaction parameters, and perform in-line analysis, significantly accelerating the research cycle. mt.comresearchgate.net For example, an automated platform could be used to screen a wide range of catalysts, solvents, and temperatures to find the optimal conditions for its synthesis. Following synthesis, automated analytical techniques, such as those developed for the analysis of phthalates in consumer products using GC/MS, could be employed for rapid purification and characterization. gerstelus.com This high-throughput approach would facilitate the rapid exploration of the compound's chemical space and the discovery of new derivatives with desirable properties. youtube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 4-hydroxy-5-nitrophthalate, and how can side reactions involving nitro or hydroxyl groups be minimized?

- Methodological Answer : The compound’s synthesis typically involves nitration and esterification steps. Key parameters include:

- Nitration Control : Use controlled temperatures (0–5°C) to avoid over-nitration, and monitor reaction progress via TLC.

- Hydroxyl Protection : Protect the hydroxyl group during esterification using acetyl or trimethylsilyl groups to prevent unwanted oxidation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

- Critical Data :

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 65–75 |

| Esterification | MeOH/H⁺ | Reflux | 80–85 |

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare ¹H/¹³C NMR peaks with reference data (e.g., NIST Chemistry WebBook ). Key signals: aromatic protons (δ 7.5–8.5 ppm), ester methyl groups (δ 3.8–4.0 ppm).

- HPLC : Use a C18 column (mobile phase: 60% acetonitrile/40% water) to assess purity (>98%) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 285.1 (calculated for C₁₀H₉NO₇).

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Store solutions at pH 5–7 (buffered) to prevent ester hydrolysis. Acidic conditions (<pH 3) promote nitro group reduction, while alkaline conditions (>pH 9) degrade the ester .

- Thermal Stability : Decomposition occurs >120°C; store at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do electronic effects of the nitro and hydroxyl groups influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density (e.g., using Gaussian09). The nitro group’s electron-withdrawing effect activates the aromatic ring at the para position, while the hydroxyl group directs electrophiles to the ortho site .

- Experimental Validation : React with amines (e.g., aniline) under mild conditions (50°C, DMF) and monitor substitution patterns via LC-MS .

Q. How can researchers resolve contradictions in reported degradation pathways of this compound in environmental matrices?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to UV light (λ = 254 nm) or soil microbiota, and track intermediates via GC-MS. Discrepancies may arise from matrix-specific catalysts (e.g., humic acids) .

- Statistical Analysis : Apply principal component analysis (PCA) to identify variables (pH, temperature, microbial load) causing pathway divergence .

Q. What advanced techniques are suitable for studying the compound’s interactions with biomolecules (e.g., enzymes or DNA)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins (e.g., serum albumin).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for interactions with DNA duplexes .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for this compound in different solvents?

- Methodological Answer :

- Solvent Polarity Screening : Re-run NMR in DMSO-d₆, CDCl₃, and D₂O. Polar solvents (DMSO) may stabilize intramolecular H-bonding, shifting hydroxyl proton signals (δ 10–12 ppm) .

- Cross-Validation : Compare with IR data (stretching frequencies for NO₂ ~1520 cm⁻¹, ester C=O ~1740 cm⁻¹) to confirm structural consistency .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.